molecular formula C7H16N2O2 B12011243 2,7-Diaminoheptanoic acid

2,7-Diaminoheptanoic acid

Cat. No.: B12011243
M. Wt: 160.21 g/mol
InChI Key: NMDDZEVVQDPECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Diaminoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 1,6-diaminohexane with diethyl oxalate, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography. The use of catalysts and specific reaction conditions ensures high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diaminoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2,7-Diaminoheptanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,7-diaminoheptanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Lysine: A proteinogenic amino acid with a similar structure but shorter carbon chain.

    Ornithine: Another non-proteinogenic amino acid with a similar functional group arrangement.

Uniqueness: 2,7-Diaminoheptanoic acid is unique due to its extended carbon chain, which imparts different physicochemical properties compared to lysine and ornithine

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2,7-diaminoheptanoic acid

InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)

InChI Key

NMDDZEVVQDPECF-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)N)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.